molecular formula C22H13ClF3N3O2 B2718702 3-(4-chlorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide CAS No. 320417-83-2

3-(4-chlorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B2718702
CAS No.: 320417-83-2
M. Wt: 443.81
InChI Key: BHBQGKPFHQDINV-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide is a useful research compound. Its molecular formula is C22H13ClF3N3O2 and its molecular weight is 443.81. The purity is usually 95%.
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Biological Activity

3-(4-chlorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide, also known by its CAS number 320417-83-2, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C22H13ClF3N3O2
  • Molar Mass : 443.81 g/mol
  • Density : 1.42 g/cm³ (predicted)
  • pKa : 10.08 (predicted)

Biological Activity Overview

The compound exhibits various biological activities, primarily focusing on its potential as an antibacterial agent and enzyme inhibitor. The following sections detail these activities.

Enzyme Inhibition

Enzyme inhibition studies highlight the potential of this compound in therapeutic applications. It has been noted that similar compounds can act as inhibitors for enzymes such as acetylcholinesterase (AChE) and urease. For example, certain derivatives have shown strong inhibitory activity against urease with IC50 values significantly lower than standard reference compounds .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for drug development. The presence of the chlorophenyl and trifluoromethyl groups in this compound is believed to enhance its lipophilicity and receptor binding affinity, which are critical for its biological effectiveness.

Case Studies

  • Docking Studies : Molecular docking studies have been conducted to explore the interaction of this compound with target proteins. These studies help elucidate the binding modes and affinities that correlate with observed biological activities.
  • BSA Binding Interactions : Binding studies using bovine serum albumin (BSA) have shown that this compound exhibits significant binding interactions, which are essential for understanding its pharmacokinetics and therapeutic potential .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their respective biological activities:

Compound NameAntibacterial ActivityAChE InhibitionUrease Inhibition
Compound AModerateStrongModerate
Compound BStrongWeakStrong
This compoundTBDTBDTBD

Properties

IUPAC Name

3-(4-chlorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClF3N3O2/c23-14-8-10-16(11-9-14)29-21(31)18-7-2-1-6-17(18)19(28-29)20(30)27-15-5-3-4-13(12-15)22(24,25)26/h1-12H,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBQGKPFHQDINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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